molecular formula C11H23NO7 B605439 Aminooxy-PEG4-acid CAS No. 1807537-38-7

Aminooxy-PEG4-acid

Cat. No. B605439
M. Wt: 281.31
InChI Key: UBYSJSIIVZPQED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminooxy-PEG4-acid is a PEG derivative containing an aminooxy group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy group can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .


Molecular Structure Analysis

The molecular weight of Aminooxy-PEG4-acid is 281.3 g/mol . The molecular formula is C11H23NO7 . The structure contains an aminooxy group and a terminal carboxylic acid .


Chemical Reactions Analysis

The aminooxy group in Aminooxy-PEG4-acid can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .

Scientific Research Applications

Biocompatible Hydrogels

Aminooxy-PEG4-acid is utilized in the creation of biocompatible hydrogels. These hydrogels are formed through oxime Click chemistry, using eight-armed aminooxy poly(ethylene glycol) (PEG) mixed with glutaraldehyde. These hydrogels have been found to support cell adhesion and incorporate mesenchymal stem cells (MSCs), showing high cell viability and proliferation. The mechanical properties, gelation kinetics, and water swelling ratios of these hydrogels are tunable, which enhances their adaptability for various biomedical applications (Grover et al., 2012).

Targeted Radiotherapy

Aminooxy-PEG4-acid is instrumental in binding to integrin αvβ3, a crucial aspect in targeted radiotherapy. It is used in the synthesis of cyclic RGD peptides, which play a significant role in the integrin αvβ3-targeting capability, biodistribution characteristics, excretion kinetics, and metabolic stability of 111In-labeled cyclic RGD peptides. This application is vital in the context of targeted radiotherapy for integrin αvβ3-positive tumors (Shi et al., 2011).

Chemoselective Conjugation to Proteins

Aminooxy end-functional polymers synthesized by atom transfer radical polymerization (ATRP), where aminooxy-PEG4-acid plays a key role, are used for chemoselective oxime formation with levulinyl-modified proteins. This method is essential for creating well-defined bioconjugates, demonstrating the versatility of aminooxy-PEG4-acid in protein modification and drug delivery systems (Heredia et al., 2007).

PEGylation in Therapeutics

The process of PEGylation, where aminooxy-PEG4-acid is used, significantly impacts the pharmaceutical field. It involves the covalent attachment of PEG to peptides and proteins to shield antigenic and immunogenic epitopes, alter biodistribution, and increase the apparent size of the polypeptide, thus reducing renal filtration. This process is crucial in enhancing the solubility, stability, and efficacy of therapeutic proteins and peptides (Roberts et al., 2002).

Site-Specific PEGylation

In the realm of protein-drug development, the attachment of linear PEG to peptides and proteins is a significant milestone. However, traditional methods often lead to heterogeneous PEGylation mixtures with reduced protein activity. Aminooxy-PEG4-acid contributes to site-specific approaches by chemoselective targeting of canonical and noncanonical amino acids and improves the pharmacokinetics of peptide and protein therapeutics (Nischan & Hackenberger, 2014).

Safety And Hazards

The safety data sheet for Aminooxy-PEG4-acid suggests that medical attention is required if inhaled . If breathing is difficult, oxygen should be given . If not breathing, artificial respiration should be given and a doctor should be consulted immediately .

properties

IUPAC Name

3-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO7/c12-19-10-9-18-8-7-17-6-5-16-4-3-15-2-1-11(13)14/h1-10,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYSJSIIVZPQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCON)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminooxy-PEG4-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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